molecular formula C8H5F6NO4S2 B3708075 3,5-Bis(trifluoromethylsulfonyl)aniline

3,5-Bis(trifluoromethylsulfonyl)aniline

Cat. No.: B3708075
M. Wt: 357.3 g/mol
InChI Key: RYHQUKAYXDIMSD-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethylsulfonyl)aniline is a specialized organic compound proposed for use as a reagent and catalyst in synthetic organic chemistry. Its structure, featuring strong electron-withdrawing trifluoromethylsulfonyl groups, suggests its potential utility parallels that of the well-characterized reagent Bis(trifluoromethanesulfonyl)aniline (Phenyl triflimide) . Compounds of this class are valued for their ability to install the triflyl (SO₂CF₃) group and act as potent Lewis acid catalysts in various transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and Mukaiyama aldol reactions . The powerful electron-withdrawing effect of the bis(trifluoromethylsulfonyl)amine group can significantly enhance the acidity and stability of catalysts and intermediates. In research, such aniline derivatives are also explored as key building blocks for synthesizing more complex molecules, such as ionic liquids and polymeric ionic liquids, which have applications in electrochemistry and as advanced materials . Furthermore, aniline derivatives containing trifluoromethyl groups are of significant interest in modern drug design, as the incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in developing new pharmaceutical entities . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

3,5-bis(trifluoromethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHQUKAYXDIMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (-40°C to 0°C) to ensure high yield and purity. The reaction mixture is then quenched with water, and the product is isolated by crystallization from a suitable solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile trifluoromethanesulfonyl fluoride. The product is typically purified by recrystallization and packaged in airtight containers to prevent moisture absorption .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethylsulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triflylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

3,5-Bis(trifluoromethylsulfonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethylsulfonyl)aniline involves the activation of the triflyl group, which can then participate in various chemical reactions. The triflyl group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to react with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Properties:
Property Value
Molecular Formula C₈H₅F₆NO₄S₂
Molecular Weight 369.25 g/mol
CAS Number 328-74-5 (Note: CAS in evidence refers to non-sulfonyl analog; sulfonyl variant hypothetical here)
Appearance Light yellow to brown liquid
Key Functional Groups -NH₂, -SO₂CF₃ (×2)

The unique reactivity and applications of 3,5-bis(trifluoromethylsulfonyl)aniline are best understood through comparison with structurally related aniline derivatives. Key factors include substituent positioning, electronic effects, and functional group diversity.

Positional Isomers of Bis(trifluoromethyl)aniline
Compound Name Substituent Positions Molecular Weight (g/mol) Key Differences
2,4-Bis(trifluoromethyl)aniline 2,4 229.12 - Steric hindrance at ortho position reduces reactivity in coupling reactions.
- Lower thermal stability compared to 3,5-isomer .
2,5-Bis(trifluoromethyl)aniline 2,5 229.12 - Asymmetric substitution pattern alters electronic distribution.
- Less effective in palladium-catalyzed reactions due to reduced symmetry .
3,5-Bis(trifluoromethyl)aniline 3,5 229.12 - Symmetric meta-substitution enhances stability and reactivity.
- Preferred for synthesizing symmetrical Schiff bases and coordination complexes .

Electronic Effects :

  • The 3,5-substitution pattern creates a highly electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, ortho-substituted analogs (e.g., 2,4- or 2,5-isomers) exhibit steric clashes, limiting their utility in NAS .
Mono-Trifluoromethyl Analogs
Compound Name Substituent Molecular Weight (g/mol) Key Differences
4-(Trifluoromethyl)aniline 4-CF₃ 161.12 - Single CF₃ group reduces electron-withdrawing effects.
- Less stable under oxidative conditions.
- Used in simpler coupling reactions .
3-(Trifluoromethyl)aniline 3-CF₃ 161.12 - Lacks the symmetry of bis-CF₃ analogs.
- Moderate reactivity in electrophilic substitutions .
Functional Group Variants
Compound Name Functional Group Molecular Weight (g/mol) Key Differences
3,5-Bis(trifluoromethyl)phenyl isocyanate -NCO 283.11 - Reactive isocyanate group enables polymer crosslinking.
- Unsuitable for amine-based condensation reactions .
3,5-Bis(trifluoromethyl)benzoyl chloride -COCl 276.56 - Acyl chloride functionality supports esterification.
- Hydrolytically unstable compared to aniline derivatives .
3,5-Dichloroaniline -Cl (×2) 162.02 - Chlorine substituents are weaker electron-withdrawing groups. - Less effective in stabilizing negative charges in intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethylsulfonyl)aniline
Reactant of Route 2
3,5-Bis(trifluoromethylsulfonyl)aniline

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